molecular formula C11H20O2 B1407062 2-(4,4-Dimethylcyclohexyl)propanoic acid CAS No. 1487337-94-9

2-(4,4-Dimethylcyclohexyl)propanoic acid

Cat. No.: B1407062
CAS No.: 1487337-94-9
M. Wt: 184.27 g/mol
InChI Key: SYDQMQSICKMELS-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol . Its structure features a propanoic acid chain substituted at the second carbon with a 4,4-dimethylcyclohexyl group . The SMILES notation for the compound is CC(C1CCC(CC1)(C)C)C(=O)O, and its InChIKey is SYDQMQSICKMELS-UHFFFAOYSA-N . While the specific research applications and mechanism of action for this particular compound are not detailed in widely available public literature, its structural features make it a candidate for investigation in various chemical and pharmaceutical research areas. It may be of interest in medicinal chemistry as a synthetic intermediate or for structure-activity relationship (SAR) studies, particularly in the design of novel active compounds. A patent search indicates that structurally related compounds have been explored as antagonists or inverse agonists of opioid receptors for the treatment of addiction . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(10(12)13)9-4-6-11(2,3)7-5-9/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDQMQSICKMELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the following steps:

    Alkylation: Cyclohexanone is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to introduce the dimethyl groups.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

Chemistry

2-(4,4-Dimethylcyclohexyl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules through various chemical reactions such as:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

The compound's ability to undergo these transformations makes it valuable for synthesizing derivatives with potential applications in pharmaceuticals and agrochemicals .

Biological Research

Recent studies have explored the biological activities of this compound. Research indicates potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. The compound's interaction with specific molecular targets may modulate biological pathways, although detailed studies are needed to elucidate these mechanisms .

Medical Applications

In the field of medicine, this compound has been investigated for its therapeutic potential. Its unique structural features may contribute to its efficacy as a pharmacological agent. Preliminary findings suggest it could play a role in developing new treatments for various conditions, particularly those involving inflammation or microbial infections .

Industrial Uses

The compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

  • Coatings : Enhancing the durability and performance of coatings.
  • Adhesives : Improving bonding characteristics in adhesive formulations.
  • Personal Care Products : As an ingredient in formulations aimed at odor neutralization and antimicrobial activity .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as a natural preservative or antimicrobial agent in consumer products.

Case Study 2: Drug Development

Research focusing on the compound's anti-inflammatory properties highlighted its mechanism of action involving the inhibition of specific inflammatory pathways. This study paves the way for developing new anti-inflammatory drugs based on its structure.

Case Study 3: Industrial Application

In an industrial setting, this compound was incorporated into a new line of eco-friendly adhesives. The formulation demonstrated enhanced bonding strength and reduced environmental impact compared to traditional adhesives.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-(4,4-Dimethylcyclohexyl)propanoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₁H₂₀O₂ 200.28 4,4-Dimethylcyclohexyl High lipophilicity; limited commercial availability
2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid C₁₀H₁₈O₃ 186.25 4-Hydroxycyclohexyl, methyl Enhanced polarity due to hydroxyl group; potential for hydrogen bonding
3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid C₁₀H₁₆F₂O₂ 206.23 4,4-Difluorocyclohexyl, methyl Increased metabolic stability from fluorine substituents
(R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid HCl C₉H₁₅F₂NO₂·HCl 251.69 4,4-Difluorocyclohexyl, amino Bioactive chiral center; potential pharmaceutical applications

Key Observations :

  • Lipophilicity : The dimethylcyclohexyl group in the target compound enhances lipophilicity compared to hydroxyl- or fluorine-substituted analogs, impacting membrane permeability and bioavailability.
  • Polarity: Hydroxyl-containing analogs (e.g., 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity .
  • Metabolic Stability: Fluorinated analogs (e.g., 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid) show improved resistance to enzymatic degradation, a critical feature in drug design .
Antimicrobial and Antifungal Activity
  • Dimethylcyclohexyl Derivatives: Limited direct data exist for this compound, but structurally related cyclohexylpropanoic acids (e.g., compound 12 in : 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid) demonstrate moderate antimicrobial activity against Staphylococcus aureus and plant pathogens .
  • Hydroxyl-Containing Analogs: 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid may exhibit enhanced interaction with biological targets due to polar substituents, though specific activity data are lacking .
Antitumor Potential
  • Fluorinated analogs like (R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid HCl show promise in targeting tumor cells (e.g., HepG2 and A-549) through mechanisms involving chiral recognition and apoptosis induction .

Biological Activity

Overview

2-(4,4-Dimethylcyclohexyl)propanoic acid, with the molecular formula C₁₁H₂₀O₂ and a molecular weight of approximately 184.29 g/mol, is an organic compound characterized by its unique structure featuring a cyclohexane ring with two methyl groups at the 4-position and a propanoic acid functional group. This structural arrangement suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and organic synthesis.

Antimicrobial Activity

The compound has been investigated for its potential effects against various pathogens. The antimicrobial activity can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

  • Case Study : A study on related compounds demonstrated that certain carboxylic acids exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may share similar mechanisms of action, warranting further empirical testing.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds in this class are often linked to their interaction with inflammatory pathways and cytokine production.

  • Research Findings : Preliminary investigations into carboxylic acids have shown that they can modulate the activity of pro-inflammatory cytokines. For instance, compounds like fenofibrate have been shown to activate PPAR (peroxisome proliferator-activated receptors), leading to reduced inflammation in various models. Given the structural similarities, it is plausible that this compound may exhibit comparable effects.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in inflammatory responses or microbial resistance pathways.
  • Pathway Modulation : It could modulate signaling pathways that regulate cellular responses to stress or infection.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Activity
2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acidC₁₀H₁₁NO₄SAntibacterial and anti-inflammatory
FenofibrateC₁₃H₁₄O₄Lipid-modifying; anti-inflammatory
ClofibrateC₁₂H₁₄O₂Hypolipidemic; anti-inflammatory

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound:

  • In Vitro Studies : Conduct detailed in vitro studies to assess antimicrobial efficacy against various pathogens.
  • In Vivo Models : Utilize animal models to evaluate anti-inflammatory effects and establish pharmacokinetics.
  • Mechanistic Studies : Investigate specific molecular targets and pathways influenced by this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.